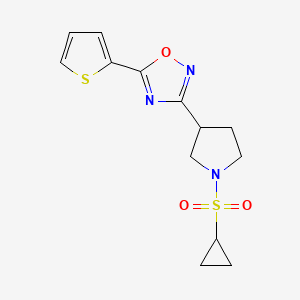

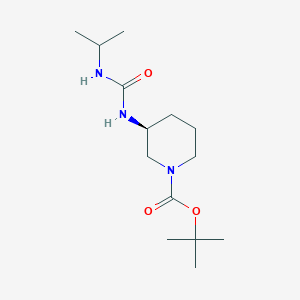

![molecular formula C6H6N4S B2617197 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 97876-69-2](/img/structure/B2617197.png)

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is an imidazothiazole derivative . Imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the use of the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 (1.5 eq.) into a stirred solution of DMF (1.5 eq.) in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of nitrogen and sulfur atoms, which contribute to its interesting chemical and biological properties .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazole derivatives have been tested for their anticancer activities . They exhibit cytotoxic activity on cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells .Mechanism of Action

The mechanism of action of 6-AITCN is not completely understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, resulting in the inhibition of their activity. For example, 6-AITCN has been shown to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity and the subsequent increase in acetylcholine levels in the brain. Similarly, 6-AITCN has been shown to interact with the enzyme tyrosine kinase, resulting in the inhibition of its activity and the subsequent decrease in tyrosine levels in the body.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-AITCN are not completely understood. However, it has been shown to have a variety of effects on biochemical and physiological processes. For example, 6-AITCN has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels in the brain. This can lead to improved cognitive function, increased alertness, and improved memory. In addition, 6-AITCN has been shown to inhibit the enzyme tyrosine kinase, resulting in a decrease in tyrosine levels in the body. This can lead to a decrease in inflammation, a decrease in pain, and an improvement in overall health.

Advantages and Limitations for Lab Experiments

The use of 6-AITCN in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in solution. In addition, it has been shown to have a variety of effects on biochemical and physiological processes, making it a useful tool for studying these processes. However, there are also some limitations to the use of 6-AITCN in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light and air, making it difficult to store for long periods of time.

Future Directions

The potential future directions for 6-AITCN are numerous. For example, further research could be conducted to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. In addition, the compound could be used in the development of novel materials and catalysts for organic reactions. Finally, 6-AITCN could be used in the development of drugs and therapeutics for a variety of diseases and conditions.

Synthesis Methods

6-AITCN can be synthesized through a number of different methods. One such method is the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate, followed by the addition of sodium hydroxide. This yields 6-AITCN as a white crystalline solid. Other methods for the synthesis of 6-AITCN include the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate and sodium acetate, as well as the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate and sodium hydroxide.

Scientific Research Applications

6-AITCN has been used in the synthesis of a variety of novel materials, including polymers, polysaccharides, and metal-organic frameworks. It has also been used as a catalyst in organic reactions, such as the synthesis of polyurethanes and polyesters. In addition, 6-AITCN has been used as a tool in the study of biochemical and physiological processes, including the inhibition of the enzyme acetylcholinesterase and the inhibition of the enzyme tyrosine kinase.

properties

IUPAC Name |

6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-4-5(8)9-6-10(4)1-2-11-6/h1-2,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUVFHRJIRMDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

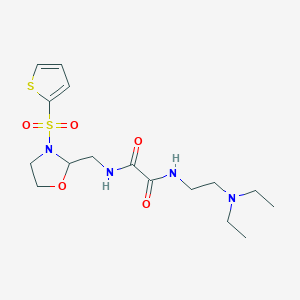

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2617118.png)

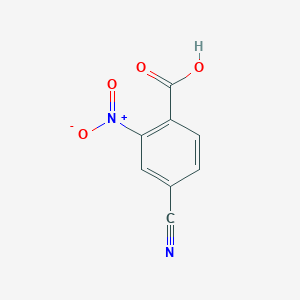

![Pyrazolo[1,5-a]pyrazine-4-carboximidamide](/img/structure/B2617121.png)

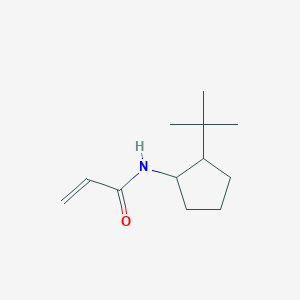

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617124.png)

![1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B2617126.png)

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2617129.png)

![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2617131.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2617133.png)

![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)